molecular formula C13H16O4S B7993587 O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate

Cat. No.: B7993587
M. Wt: 268.33 g/mol
InChI Key: SFGCDARVFPAJML-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate is a specialized oxalate ester characterized by a sulfur-containing aromatic substituent. Its molecular structure features an ethyl oxalate backbone with a 4-methylthiophenethyl group attached to one oxygen atom and an ethyl group to the other (Fig. 1). This compound is listed under CAS number 1443313-68-5, with synonyms including ZINC95730751 and AKOS027392096 .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methylsulfanylphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)13(15)17-9-8-10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGCDARVFPAJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohols. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom of the 4-methylthiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield the corresponding alcohols or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various ester derivatives.

Scientific Research Applications

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of esterases, leading to the release of the corresponding alcohols and oxalic acid. The 4-methylthiophenyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

The structural analogs of O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate differ primarily in the substituents on the phenyl ring or the ester groups. These variations significantly influence physicochemical properties, reactivity, and industrial applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituent(s) on Phenyl Ring Key Suppliers/References
This compound C₁₄H₁₆O₄S 4-methylthio Rieke Metals, ZINC
O1-[2-(3-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate C₁₃H₁₅ClO₄ 3-chloro, 2-methyl Fluorochem
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate - 4-fluoro, 3-methyl Fluorochem
Ethyl 4-methoxy-3-methylphenethyl oxalate C₁₅H₂₀O₅ 4-methoxy, 3-methyl AKOS027444984

Electronic Effects: The 4-methylthio group in the target compound is electron-donating due to the sulfur atom’s polarizability, which may enhance nucleophilicity at the ester carbonyl group compared to electron-withdrawing substituents like 3-chloro (in C₁₃H₁₅ClO₄) or 4-fluoro (in Fluorochem’s analog) .

Steric Effects: The 2-methyl group in the 3-chloro-2-methylphenyl analog introduces steric hindrance near the ester linkage, likely slowing hydrolysis or ammonolysis reactions compared to the less hindered 4-methylthio derivative .

Reactivity in Ammonolysis Reactions

Ethyl oxalate derivatives react with ammonia to form oxamates and oxamides, as demonstrated in studies on ethyl oxalate and ethyl oxamide (–4). While specific data for the target compound is absent, trends can be inferred:

  • Electron-deficient esters (e.g., chloro- or fluoro-substituted) may exhibit faster reaction rates with ammonia due to increased electrophilicity at the carbonyl carbon. For example, the 4-fluoro-3-methylphenyl analog () could form oxamides more readily than the methylthio derivative.
  • Methylthio and methoxy groups may reduce reactivity in such reactions due to their electron-donating nature, requiring harsher conditions (e.g., higher temperatures or longer reaction times) .

Biological Activity

O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate is an organic compound classified under oxalates, characterized by its unique structure that includes an ethyl group and a 4-methylthiophenyl moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry and biology.

Synthetic Routes

The synthesis of this compound typically involves the esterification of oxalic acid with corresponding alcohols. Key methods include:

  • Dehydrating Agents : Commonly used agents include thionyl chloride or dicyclohexylcarbodiimide (DCC), which facilitate the formation of the ester bond.
  • Reaction Conditions : The reaction is often conducted under reflux in inert solvents like dichloromethane or toluene to prevent oxidation.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are also utilized to improve scalability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's ester groups can undergo hydrolysis, releasing active intermediates that may influence biological pathways. The 4-methylthiophenyl group enhances the compound's reactivity through redox reactions.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological activities, including:

  • Enzyme Interactions : It can be used to study enzyme-catalyzed reactions, particularly those involving ester hydrolysis.
  • Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Biological Activity
O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalateStructureEnzyme interaction studies
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalateStructureAntioxidant properties

The uniqueness of this compound lies in the specific positioning of the methylthio group on the aromatic ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

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